molecular formula C15H19N3O B11747551 2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol

2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol

Cat. No.: B11747551
M. Wt: 257.33 g/mol
InChI Key: OGAMCBRPFIJTPA-UHFFFAOYSA-N
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Description

2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol is a chemical compound with a unique structure that combines a phenol group with a pyrazole ring and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves the reaction of 1-cyclopentyl-1H-pyrazole-4-amine with a suitable phenolic compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency and selectivity. The final product is typically purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol is unique due to its combination of a phenolic group, a pyrazole ring, and a cyclopentyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

2-[[(1-cyclopentylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C15H19N3O/c19-15-8-4-1-5-12(15)9-16-13-10-17-18(11-13)14-6-2-3-7-14/h1,4-5,8,10-11,14,16,19H,2-3,6-7,9H2

InChI Key

OGAMCBRPFIJTPA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)NCC3=CC=CC=C3O

Origin of Product

United States

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